4-Chloropyridine-2,6-dicarbonitrile
CAS No.: 55306-66-6
Cat. No.: VC6354891
Molecular Formula: C7H2ClN3
Molecular Weight: 163.56
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 55306-66-6 |
---|---|
Molecular Formula | C7H2ClN3 |
Molecular Weight | 163.56 |
IUPAC Name | 4-chloropyridine-2,6-dicarbonitrile |
Standard InChI | InChI=1S/C7H2ClN3/c8-5-1-6(3-9)11-7(2-5)4-10/h1-2H |
Standard InChI Key | OQBWVPUACGCUCO-UHFFFAOYSA-N |
SMILES | C1=C(C=C(N=C1C#N)C#N)Cl |
Introduction
Chemical Identity and Structural Characteristics
4-Chloropyridine-2,6-dicarbonitrile belongs to the class of chlorinated pyridine derivatives, distinguished by its dual nitrile functionalities. Key identifiers include:
Property | Value | Source |
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CAS Registry Number | 4722-94-5 | |
Molecular Formula | ||
Molecular Weight | 163.5 g/mol | |
InChI Key | OQBWVPUACGCUCO-UHFFFAOYSA-N |
The compound’s crystal structure features intermolecular interactions such as C–H⋯N hydrogen bonding and π-stacking, which stabilize its solid-state packing . Spectroscopic data (e.g., NMR, IR) remain underreported in open literature, though its structural analogs suggest characteristic peaks for nitriles (2200–2250 cm) and aromatic C–Cl bonds (550–850 cm) .
Synthesis and Manufacturing
Deoxygenative Chlorination
A scalable synthesis route involves deoxygenative chlorination of pyridine N-oxide derivatives. For example, 4-hydroxypyridine-2,6-dicarbonitrile N-oxide reacts with oxalyl chloride under controlled conditions to yield the target compound . This method, optimized for multigram production, emphasizes cost efficiency and high purity:
Reaction conditions typically involve anhydrous solvents (e.g., dichloromethane) and temperatures between 0°C and 25°C .
Alternative Routes
Cyanation of 2,6-dichloropyridine derivatives using metal cyanides (e.g., CuCN) represents another potential pathway, though yields and selectivity require further optimization . Emerging catalytic methods, such as palladium-mediated cross-coupling, remain exploratory but promising for functionalized pyridines .
Chemical Reactivity and Functionalization
The compound’s reactivity is governed by its electron-deficient pyridine core and substituents:
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Nucleophilic Aromatic Substitution: The chlorine atom at position 4 is susceptible to displacement by nucleophiles (e.g., amines, alkoxides), enabling access to diverse derivatives .
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Nitrile Group Transformations: Nitriles participate in cycloadditions, hydrolyses to carboxylic acids, and reductions to amines, expanding utility in heterocyclic synthesis .
Comparative studies with isomers (e.g., 2-chloropyridine-3,5-dicarbonitrile) reveal distinct regioselectivity patterns, underscoring the importance of substitution geometry .
Industrial and Research Applications
Patent Landscape
PubChemLite records 18 patents referencing 4-chloropyridine-2,6-dicarbonitrile, highlighting its industrial relevance . Applications span:
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Pharmaceutical Intermediates: Synthesis of kinase inhibitors and antimicrobial agents.
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Agrochemicals: Building block for herbicides and pesticides.
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Coordination Chemistry: Ligand design for transition metal catalysts due to nitrile-metal binding affinity .
Future Directions
Research priorities include:
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